N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine
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Overview
Description
N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an allyl group, a p-tolyl group, and a tosyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Tosyl Group: The tosyl group can be introduced through a sulfonation reaction using tosyl chloride in the presence of a base.
Allylation: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the allyl group can be replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring or the allyl group.
Reduction: Reduced derivatives of the oxazole ring or the allyl group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-allyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- N-allyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- N-allyl-2-propanesulfonamide
Uniqueness: N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which imparts specific chemical reactivity and stability
Biological Activity
N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C20H20N2O3S and features an oxazole ring, which is known for its diverse pharmacological properties. The presence of the allyl and p-tolyl groups contributes to its biological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Recent advancements in oxazole chemistry have facilitated the development of efficient synthetic routes that yield high purity and yield of the compound. For instance, hypervalent iodine-mediated reactions have been employed to create various oxazole derivatives, including this compound .
Antimicrobial Activity
One of the primary areas of exploration for this compound is its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, particularly against Mycobacterium tuberculosis and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | 50 | |
Staphylococcus aureus | 25 | |
Escherichia coli | 100 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and L929 (fibrosarcoma) cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .
Table 2: Anticancer Activity Against Various Cell Lines
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. For example, it may inhibit key enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of M. tuberculosis. Results demonstrated that it not only inhibited bacterial growth but also showed a synergistic effect when combined with standard anti-TB drugs .
- Cancer Research : Another investigation focused on its effects on apoptosis in cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting a potential role as a chemotherapeutic agent .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNAPLQOGLRKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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